rac-5-Methylnicotine

Neuropharmacology Receptor Binding Addiction Science

rac-5-Methylnicotine (CAS 82111-06-6) is a racemic mixture of a synthetic nicotine analog, distinguished by a methyl substitution at the 5-position of the pyridine ring. This structural modification fundamentally alters its pharmacological profile compared to the natural product (S)-nicotine, creating a unique research tool.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B15289106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-5-Methylnicotine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2CCCN2C
InChIInChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3/t11-/m0/s1
InChIKeyWPPLPODBERCBRQ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-5-Methylnicotine: Key Chemical and Pharmacological Properties for Research Procurement


rac-5-Methylnicotine (CAS 82111-06-6) is a racemic mixture of a synthetic nicotine analog, distinguished by a methyl substitution at the 5-position of the pyridine ring. This structural modification fundamentally alters its pharmacological profile compared to the natural product (S)-nicotine, creating a unique research tool. The compound is characterized by a molecular weight of 176.26 g/mol and a molecular formula of C11H16N2 . Its primary mechanism of action is as a ligand for nicotinic acetylcholine receptors (nAChRs), with a well-defined and high binding affinity for the α4β2 subtype [1]. Due to its utility as an internal standard in analytical chemistry and its role as a key tool in structure-activity relationship (SAR) studies, rac-5-Methylnicotine is a critical asset for laboratories focused on neurochemistry, addiction science, and pest control .

1
Nicotinic receptor (nAChR) ligand tool; high reported α4β2 binding affinity supports receptor-subtype studies
2
Racemic nicotine analog for stereochemistry-driven structure-activity relationship (SAR) investigations
3
Validated analytical internal standard for nicotine quantitation by GC methods in research matrices

The Pitfalls of Substituting rac-5-Methylnicotine with Common Analogs


Substituting rac-5-Methylnicotine with other nicotine analogs or even the natural product (S)-nicotine in research protocols is scientifically unjustified and can lead to misinterpreted or unreproducible results. The 5-methyl substitution is not a passive modification; it introduces critical points of differentiation. As a racemic mixture, rac-5-Methylnicotine contains both the active trans- and inactive cis- enantiomers, which exhibit a profound and well-documented divergence in their interaction with nicotinic acetylcholine receptor (nAChR) subtypes [1]. This contrasts sharply with the defined stereochemistry of (S)-nicotine. Furthermore, the specific placement of the methyl group on the pyridine ring dictates a unique receptor selectivity profile, particularly a notable bias toward the α7 subtype over the α4β2 subtype when compared to other methylation patterns [2]. This distinct pharmacological signature and stereochemical complexity render any simple substitution impossible without significantly altering the experimental outcome. The data presented below provide the quantitative evidence to support this non-fungibility.

Racemic mixture vs. (S)-nicotine
The racemate contains both active trans and inactive cis enantiomers; stereochemical profile may not transfer to single-enantiomer (S)-nicotine assays.
Enantiomer potency divergence
Trans and cis enantiomers show a marked potency difference in self-administration models; racemic composite response may differ from isolated enantiomer effects.
5-Methyl vs. other methylation patterns
Substitution position dictates α7/α4β2 subtype tolerance; analogs with different methylation sites may not replicate the same selectivity profile.

Quantitative Evidence Guide: Why rac-5-Methylnicotine is Differentiated from Analogs


Differentiated Receptor Binding: High α4β2 Affinity of the Racemic Mixture

rac-5-Methylnicotine demonstrates high-affinity binding to the α4β2 nicotinic acetylcholine receptor (nAChR), a primary target in nicotine addiction. This property positions it as a valuable antagonist or partial agonist candidate. [1]

α4β2 binding
Reported
Ki 1.80 nM
Supports α4β2 nAChR binding study context
Rat brain receptor, [3H]S-(-)-nicotine displacement assay
Neuropharmacology Receptor Binding Addiction Science

Differential In Vivo Efficacy: The 5'-Methyl Enantiomers in Self-Administration

The enantiomers present in the racemic mixture exhibit a stark contrast in their ability to inhibit nicotine self-administration in a rat model. This data underscores the importance of stereochemistry for in vivo efficacy. [1]

Enantiomer potency
Head-to-head
~10-fold greater potency
Enantiomer-specific self-administration endpoint context
Trans vs. cis enantiomer, rat IV self-administration model
Behavioral Pharmacology Addiction In Vivo Model

Unique Receptor Subtype Selectivity Profile: α7 vs. α4β2 Bias

A comprehensive 'methyl scan' revealed that the 5'-trans-methyl substitution, present in one enantiomer of the racemic mixture, is much better tolerated by the α7 nAChR than by the α4β2 subtype. In stark contrast, the 5'-cis-methyl enantiomer lacks agonist activity at both receptor subtypes. [1]

Subtype selectivity
Class-level
α7 activity retained; α4β2 poorly tolerated
Subtype selectivity assay context; α7 vs α4β2 functional divergence
Electrophysiology and binding assays; trans enantiomer evaluated
Molecular Pharmacology Receptor Subtype Selectivity Functional Assay

Validated Analytical Standard: Precise Quantitation of Nicotine in Biological Matrices

rac-5-Methylnicotine serves as a reliable and widely accepted internal standard for the gas chromatographic (GC) quantitation of nicotine in complex biological samples, including brain tissue, plasma, and tobacco smoke condensate. [1][2]

Analytical standard
Supporting evidence
Validated GC internal standard
Supports nicotine quantitation reproducibility in research matrices
GC-NPD / GC-MS, brain tissue, plasma, smoke condensate
Analytical Chemistry Bioanalysis Toxicology

Optimal Use Cases for rac-5-Methylnicotine in Research and Industry


Preclinical Research in Nicotine Addiction and Smoking Cessation

The high α4β2 binding affinity (Ki 1.80 nM) [1] and the stark enantiomeric potency difference in self-administration models [2] make rac-5-Methylnicotine an invaluable tool for investigating the neurobiological mechanisms of nicotine dependence. Researchers can leverage its properties to develop and screen novel pharmacotherapies, such as partial agonists or antagonists, targeting the α4β2 nAChR for smoking cessation interventions.

Structure-Activity Relationship (SAR) and Receptor Pharmacology Studies

The distinct receptor subtype tolerance profile of its enantiomers, where 5'-trans-methylnicotine retains α7 activity while being poorly tolerated by α4β2 [3], provides a unique chemical probe for dissecting nAChR pharmacology. Rac-5-Methylnicotine is ideal for SAR studies aimed at understanding the structural determinants of receptor subtype selectivity, which is essential for designing more targeted and safer nicotinic drugs.

Analytical Chemistry: Quantitation of Nicotine in Biological Samples

Its proven reliability as an internal standard in GC-based methods [4] [5] positions rac-5-Methylnicotine as a critical consumable for bioanalytical, toxicology, and pharmacokinetic laboratories. It ensures the precise and reproducible quantitation of nicotine and its metabolites in complex matrices like plasma, urine, and brain tissue, supporting both clinical research and forensic toxicology.

Pest Control and Agrochemical Discovery

The compound's classification as a nicotine analog insecticide supports its use in agrochemical research. Studies can utilize rac-5-Methylnicotine to investigate insect nAChR pharmacology, screen for novel nicotinoid insecticides with improved selectivity or reduced environmental impact, and understand resistance mechanisms to existing neonicotinoid pesticides.

Application
Selection Property
Validation Focus
Nicotine dependence model research
α4β2 nAChR binding context
Self-administration endpoint review
nAChR subtype SAR studies
Enantiomer-dependent receptor selectivity
α7 vs α4β2 functional assay review
Nicotine bioanalysis
Internal standard for GC methods
Matrix-effect control and accuracy review
Insect nAChR agrochemical screening
Nicotine analog insecticide probe
Selectivity and resistance endpoint review

Technical Documentation Hub

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43 linked technical documents
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